molecular formula C10H11NS2 B025321 (R)-4-Benzylthiazolidine-2-thione CAS No. 110199-17-2

(R)-4-Benzylthiazolidine-2-thione

Cat. No.: B025321
CAS No.: 110199-17-2
M. Wt: 209.3 g/mol
InChI Key: SLDUGQISGRPGAW-SECBINFHSA-N
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Description

(R)-4-Benzylthiazolidine-2-thione is a useful research compound. Its molecular formula is C10H11NS2 and its molecular weight is 209.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

1. Enantioselective Acylating Agents

(R)-4-Benzylthiazolidine-2-thione derivatives, such as R-(-)-3-Benzoyl-4-ethylthiazolidine-2-thione and S-(+)-3-benzoyl-4-isobutylthiazolidine-2-thione, are utilized as enantioselective acylating agents. They are synthesized from amino alcohols like R-(-)-2-amino-1-butanol and S-(+)-leucinol and are used to acylate amine and amino acid racemates, resulting in high yields and moderate to good optical purity. The progress of the acylation process can be monitored by the disappearance of the yellow color of the acylating agents (Yadav & Dubey, 2002).

2. Synthesis of Aggregation Pheromone

The compound is used as a chiral auxiliary in the synthesis of the aggregation pheromone of rhinoceros beetles. The process involves N-acylation by crotonyl chloride, asymmetric Michael reaction, and several subsequent steps, resulting in the aggregation pheromone with an enantiomeric excess of over 93% and a total yield of up to 39.45% (Yang Gui-chun, 2009).

3. Thermophysical Property Study

This compound and its derivatives are studied for their thermophysical properties, such as temperatures, enthalpies, and entropies of fusion. These studies are crucial for understanding the compound's behavior under different temperature conditions, which can be significant in material science and chemical engineering applications (Temprado et al., 2008).

4. Structural Analysis and Crystallography

The compound's derivatives, like 4-ethyl-1,3-oxazolidine-2-thione, have been subjected to detailed structural analysis using techniques like X-ray diffraction. This helps in understanding the molecular geometry, intermolecular interactions, and crystal packing, which are essential for material design and pharmaceutical applications (Okumura et al., 2014).

5. Polymer Synthesis

The compound is used in the synthesis of polythiourethanes, a type of polymer, via cationic ring-opening polymerization. The resulting polymers have well-defined molecular weights and narrow molecular weight distributions. This application is significant in the field of materials science for creating specialized polymers with specific properties (Nagai, Ochiai, & Endo, 2004).

6. Photocyclization Reactions

This compound is involved in photocyclization reactions, leading to the formation of certain heterocyclic compounds. These reactions and their mechanisms are studied for their potential applications in organic synthesis and pharmaceuticals (Buscemi & Gruttadauria, 2000).

7. Synthesis of Antidiabetic Compounds

Derivatives of this compound are synthesized and evaluated for their antidiabetic activities. The synthesis involves various processes like asymmetric O-acetylation and cyclization of the oxazolidinedione ring. These compounds are significant in the search for new treatments for diabetes (Momose et al., 2002).

Properties

IUPAC Name

(4R)-4-benzyl-1,3-thiazolidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NS2/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDUGQISGRPGAW-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=S)S1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC(=S)S1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10429501
Record name (R)-4-Benzylthiazolidine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110199-17-2
Record name (4R)-4-(Phenylmethyl)-2-thiazolidinethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110199-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-4-Benzylthiazolidine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-4-Benzyl-1,3-thiazolidine-2-thione
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